molecular formula C7H9F3N4 B1303369 N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine CAS No. 215655-29-1

N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

Cat. No.: B1303369
CAS No.: 215655-29-1
M. Wt: 206.17 g/mol
InChI Key: JNFLDBVTZRCMGV-UHFFFAOYSA-N
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Description

N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C7H9F3N4. It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an ethane-1,2-diamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

N'-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c8-7(9,10)5-1-3-12-6(14-5)13-4-2-11/h1,3H,2,4,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFLDBVTZRCMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380662
Record name N~1~-[4-(Trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215655-29-1
Record name N~1~-[4-(Trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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